molecular formula C14H4BrF9O2 B14071696 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene

1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B14071696
M. Wt: 455.07 g/mol
InChI Key: GTNMCIACMPMMRK-UHFFFAOYSA-N
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Description

1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

The synthesis of 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene typically involves multiple steps, including halogenation and etherification reactions. . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and functional groups allows it to form strong interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene include:

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position and type of substituents. The unique combination of substituents in this compound imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H4BrF9O2

Molecular Weight

455.07 g/mol

IUPAC Name

1-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C14H4BrF9O2/c15-6-1-2-9(26-14(22,23)24)10(18)11(6)25-12-7(16)3-5(4-8(12)17)13(19,20)21/h1-4H

InChI Key

GTNMCIACMPMMRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Origin of Product

United States

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